molecular formula C10H9F3O3 B3146044 Methyl 2-(3-(trifluoromethyl)phenoxy)acetate CAS No. 588-26-1

Methyl 2-(3-(trifluoromethyl)phenoxy)acetate

Cat. No.: B3146044
CAS No.: 588-26-1
M. Wt: 234.17 g/mol
InChI Key: VILMHFFZWUNMEO-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Organic Compounds in Advanced Chemical Systems

The introduction of fluorine into organic molecules is a powerful strategy in medicinal and materials chemistry. The trifluoromethyl (-CF₃) group, in particular, imparts profound changes to a molecule's physicochemical properties. spectrabase.com Due to the high electronegativity of fluorine atoms, the -CF₃ group is strongly electron-withdrawing, which can alter the reactivity and electronic distribution of an aromatic ring.

One of the most valued attributes of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism in biological systems. This often leads to an increased half-life and bioavailability of drug candidates. chemspider.com Furthermore, the trifluoromethyl group is highly lipophilic, a property that can improve a molecule's ability to permeate biological membranes. This strategic replacement of a methyl group with a trifluoromethyl group is a common tactic in drug design to optimize potency, selectivity, and pharmacokinetic profiles. chemspider.com

Significance of Phenoxyacetate (B1228835) Scaffolds in Synthetic Chemistry

The phenoxyacetic acid framework and its ester derivatives are recognized as privileged scaffolds in medicinal chemistry. mdpi.comnih.gov This means the core structure is a recurring motif found in a wide range of biologically active compounds and approved drugs. jetir.orgresearchgate.net The versatility of the phenoxyacetate scaffold stems from its combination of an aromatic ring, an ether linkage, and a carboxylic acid or ester group. This arrangement allows for diverse chemical modifications and interactions with biological targets.

Phenoxyacetic acid derivatives are central to numerous classes of pharmaceuticals, including anti-inflammatory agents, antihypertensives, and antibacterial compounds. jetir.orgnih.gov For example, some derivatives act as diuretics by targeting specific renal pathways. pharmacy180.com The scaffold's prevalence highlights its utility as a reliable building block for developing new therapeutic agents. Its structural and electronic properties can be finely tuned by adding various substituents to the phenyl ring, making it an ideal platform for structure-activity relationship (SAR) studies aimed at discovering new leads. mdpi.comnih.gov

Research Trajectories and Open Questions Pertaining to Methyl 2-(3-(trifluoromethyl)phenoxy)acetate Analogues

While direct research on this compound is not widely published, the research trajectories for its structural analogues are well-defined and provide insight into its potential applications. A significant area of investigation for trifluoromethyl-substituted phenoxy compounds is in agrochemicals, particularly as herbicides. researchgate.net Many commercial herbicides are based on the phenoxyacetic acid structure, and research has shown that analogues containing a trifluoromethylphenoxy group can act as potent inhibitors of plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO). nih.gov This line of research focuses on optimizing the substitution pattern on the phenyl ring to maximize herbicidal activity and crop selectivity.

In medicinal chemistry, modifying the position of the trifluoromethyl group on the phenoxy ring (positional isomers) or adding other substituents are key strategies for drug discovery. For instance, the antidepressant drug Fluoxetine contains a 4-(trifluoromethyl)phenoxy moiety, highlighting the therapeutic relevance of this structural class. guidechem.com Researchers actively synthesize and test analogues with the -CF₃ group at the 2-, 3-, or 4-position, as well as compounds with additional halogen or alkyl groups, to explore how these changes affect biological activity. chemicalregister.combldpharm.com Open questions in this field revolve around achieving target selectivity and understanding the precise molecular interactions that drive the enhanced efficacy of these fluorinated analogues. The exploration of bioisosteric replacements for the trifluoromethyl group, such as the pentafluorosulfanyl (-SF₅) group, represents another frontier in this research area.

Table 2: Comparison of this compound and Its Analogues

This interactive table allows for a comparison of the molecular formulas and weights of the target compound and its key structural isomers and analogues.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₉F₃O₃234.17N/A
Methyl 2-(2-(trifluoromethyl)phenoxy)acetateC₁₀H₉F₃O₃234.17787575-51-3
Methyl 2-(4-(trifluoromethyl)phenoxy)acetateC₁₀H₉F₃O₃234.17787575-59-1
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetateC₁₀H₈ClF₃O₃268.611965304-83-9
Methyl 2-[3-(trifluoromethyl)phenyl]acetate (Isomer)C₁₀H₉F₃O₂218.1762451-84-7

Synthetic Methodologies and Route Optimization for this compound

The synthesis of this compound, a compound of interest in various chemical research fields, involves several key strategic considerations. The construction of this molecule hinges on the efficient formation of the trifluoromethylated aromatic core and the subsequent establishment of the phenoxyacetate linkage. This article explores the primary synthetic strategies, including direct trifluoromethylation, precursor synthesis via halogen exchange, and protocols for esterification and etherification, culminating in viable multi-step pathways to the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILMHFFZWUNMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of Methyl 2 3 Trifluoromethyl Phenoxy Acetate

Hydrolytic Stability and Ester Cleavage Reactions of the Methyl Ester Moiety

The methyl ester group is a primary site for chemical modification, readily undergoing hydrolysis to the corresponding carboxylic acid, 2-(3-(trifluoromethyl)phenoxy)acetic acid. This transformation can be achieved under both acidic and basic conditions, each with its own mechanistic pathway.

In the presence of a strong acid and water, the methyl ester of 2-(3-(trifluoromethyl)phenoxy)acetate can be hydrolyzed to its carboxylic acid and methanol (B129727). This reaction is typically reversible and proceeds via a series of protonation and nucleophilic acyl substitution steps. The equilibrium can be shifted towards the products by using a large excess of water.

The general mechanism for acid-catalyzed ester hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst.

Table 1: General Conditions for Acid-Catalyzed Ester Hydrolysis

CatalystSolventTemperatureOutcome
Strong Mineral Acid (e.g., HCl, H₂SO₄)Water or aqueous organic co-solventsRoom Temperature to RefluxFormation of the corresponding carboxylic acid and alcohol.

Note: This table represents general conditions and the specific requirements for Methyl 2-(3-(trifluoromethyl)phenoxy)acetate may vary.

The hydrolysis of this compound can also be effectively achieved using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a process known as saponification. This reaction is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis.

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. The methoxide ion subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. An acidic workup is then required to protonate the carboxylate salt and isolate the free carboxylic acid.

A study on a related, more complex molecule, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)-phenoxy]-3-pyridinecarboxamide (Diflufenican), demonstrated that under basic conditions (8% KOH in water, refluxed for 60 hours), the amide bond was selectively cleaved, while the 2-[3-(trifluoromethyl)-phenoxy]acetic acid moiety remained intact. researchgate.net This suggests a degree of stability for the ether linkage under these basic hydrolysis conditions.

Table 2: General Conditions for Base-Mediated Saponification

BaseSolventTemperatureOutcome
Strong Base (e.g., NaOH, KOH)Water, Alcohol, or a mixtureRoom Temperature to RefluxFormation of the carboxylate salt, followed by acidification to yield the carboxylic acid.

Note: This table represents general conditions and the specific requirements for this compound may vary.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a strongly electron-withdrawing and highly stable substituent. Its presence significantly influences the electronic properties of the aromatic ring. While generally robust, the CF₃ group can participate in specific chemical transformations.

The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, making dehalogenation challenging. Such reactions typically require harsh conditions or specialized reagents. General strategies for the transformation of a CF₃ group often involve radical pathways or reactions with strong reducing agents. However, specific studies detailing the dehalogenation of this compound were not found.

While the CF₃ group is generally inert to many common reagents, its transformation is an area of active research in fluorine chemistry. For instance, trifluoroacetic acid and its derivatives have been explored as sources for trifluoromethylation reactions. sioc-journal.cn The direct conversion of an aromatic CF₃ group to other functional groups is not a common transformation due to the high energy of the C-F bonds.

Reactivity at the Phenoxy Ether Linkage

The ether linkage in this compound is another potential site for chemical reaction, primarily through cleavage.

The cleavage of aryl ethers typically requires strong reagents. wikipedia.org Acid-catalyzed cleavage is a common method, often employing strong hydrohalic acids like HBr or HI. masterorganicchemistry.com The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the stability of the potential carbocation intermediates. libretexts.org For a phenoxyacetate (B1228835), acidic cleavage would be expected to yield 3-(trifluoromethyl)phenol (B45071) and a derivative of the acetic acid moiety.

The aforementioned study on Diflufenican provides insight into the reactivity of the 2-(3-(trifluoromethyl)phenoxy) linkage. researchgate.net Under strongly acidic conditions (a mixture of acetic acid and concentrated hydrochloric acid at reflux for 48 hours), complete cleavage of the ether bond was observed, yielding 3-trifluoromethylphenol. This indicates that while the ether bond is stable under basic conditions, it is susceptible to cleavage under prolonged heating in strong acid.

Table 3: Reactivity of the Phenoxy Ether Linkage

Reagent/ConditionReactivityProducts
Strong Acid (e.g., HCl/AcOH, reflux)Cleavage of the ether bond3-(trifluoromethyl)phenol and a derivative of the acetic acid moiety
Strong Base (e.g., KOH, reflux)Generally stableNo cleavage observed in a related compound researchgate.net

Note: The reactivity is inferred from a study on a related molecule and general principles of ether cleavage.

Cleavage Reactions of the Aryl Ether Bond

The aryl ether bond in this compound, while generally stable, can be cleaved under specific and often forcing reaction conditions. The cleavage of this bond can proceed via different mechanisms depending on the reagents and reaction conditions employed.

Acid-Catalyzed Cleavage:

Strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are commonly used for the cleavage of aryl ethers. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the phenoxy moiety. Subsequently, a nucleophilic attack by the halide ion on the adjacent methylene (B1212753) carbon of the acetate (B1210297) side chain occurs. This reaction typically follows an S(_N)2 mechanism, leading to the formation of 3-(trifluoromethyl)phenol and methyl 2-haloacetate. Given the stability of the aryl C-O bond, cleavage resulting in an aryl halide and methanol is not observed.

A study on the related but more complex molecule, diflufenican, which contains a 2-[3-(trifluoromethyl)-phenoxy] moiety, demonstrated that refluxing in a mixture of acetic acid and concentrated hydrochloric acid led to the cleavage of the ether bond, yielding 3-trifluoromethylphenol among other products. This suggests that similar conditions could be effective for the cleavage of this compound.

Lewis Acid-Mediated Cleavage:

Lewis acids such as boron tribromide (BBr(_3)) and aluminum chloride (AlCl(_3)) are also powerful reagents for the cleavage of aryl ethers. Boron tribromide is particularly effective and often allows for milder reaction conditions compared to strong protic acids. The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion.

ReagentGeneral ConditionsProducts
HBr or HIReflux3-(trifluoromethyl)phenol, Methyl 2-bromoacetate or Methyl 2-iodoacetate
BBr(_3)-78 °C to room temperature in an inert solvent (e.g., CH(_2)Cl(_2))3-(trifluoromethyl)phenol, Methyl 2-bromoacetate

Modifications of the Phenoxy Moiety

The phenoxy group of this compound is susceptible to modifications, primarily through electrophilic aromatic substitution. However, the reactivity of the aromatic ring is significantly influenced by the two existing substituents: the trifluoromethyl group (-CF(_3)) and the -OCH(_2)COOCH(_3) group. The -CF(_3) group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. The -OCH(_2)COOCH(_3) group is an ortho-, para-director, but its activating effect is modest. The interplay of these two groups directs the position of incoming electrophiles.

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound offers several sites for derivatization, allowing for the synthesis of a wide array of analogs with potentially modified physicochemical and biological properties.

Functionalization of the Aromatic Ring System

Electrophilic aromatic substitution reactions are the primary means of functionalizing the aromatic ring. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The trifluoromethyl group strongly directs incoming electrophiles to the meta position relative to itself (positions 5), while the phenoxyacetate group directs to the ortho and para positions (positions 2, 4, and 6).

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. A study on the nitration of the closely related 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid showed that nitration occurs on the trifluoromethyl-substituted ring. nih.gov This suggests that under similar conditions, this compound would likely undergo nitration at the positions directed by the existing substituents.

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr(_3) or AlCl(_3)). The regiochemical outcome will again be governed by the directing effects of the trifluoromethyl and phenoxyacetate groups.

ReactionReagentsPotential Products
NitrationHNO(_3)/H(_2)SO(_4)Methyl 2-(nitro-3-(trifluoromethyl)phenoxy)acetate isomers
BrominationBr(_2)/FeBr(_3)Methyl 2-(bromo-3-(trifluoromethyl)phenoxy)acetate isomers

Transformations at the Acetate Side Chain

The methyl ester of the acetate side chain is a versatile functional group that can be readily transformed into other functionalities.

Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-(trifluoromethyl)phenoxy)acetic acid, under either acidic or basic conditions. aobchem.com

Acid-catalyzed hydrolysis: This is typically carried out by heating the ester in the presence of an aqueous acid (e.g., HCl or H(_2)SO(_4)). The reaction is reversible.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction carried out by treating the ester with an aqueous base (e.g., NaOH or KOH), followed by acidification to yield the carboxylic acid.

Amidation:

The methyl ester can be converted to an amide by reaction with a primary or secondary amine. This reaction often requires elevated temperatures or the use of a catalyst. The resulting amides can be further modified.

TransformationReagentsProduct
Hydrolysisaq. NaOH, then H(3)O(+)2-(3-(trifluoromethyl)phenoxy)acetic acid
AmidationR(_1)R(_2)NHN-R(_1), N-R(_2)-2-(3-(trifluoromethyl)phenoxy)acetamide

Stereoselective Derivatization Methodologies

While this compound itself is achiral, the introduction of a chiral center is a key strategy in the development of new chemical entities. This can be achieved by modifying the acetate side chain.

For instance, the synthesis of chiral 2-phenoxypropanoic acid derivatives, which are structurally related to the hydrolyzed form of the target molecule, has been reported. These syntheses often involve the use of chiral starting materials or chiral catalysts to control the stereochemistry. For example, the reaction of 3-(trifluoromethyl)phenol with a chiral 2-halopropionate ester can lead to the formation of an enantioenriched product.

Furthermore, if a racemic mixture of a chiral derivative is obtained, resolution techniques such as chiral chromatography can be employed to separate the enantiomers.

Mechanistic Investigations into the Transformations of Methyl 2 3 Trifluoromethyl Phenoxy Acetate

Elucidation of Reaction Pathways for Trifluoromethylation

The synthesis of the 3-(trifluoromethyl)phenoxy moiety of Methyl 2-(3-(trifluoromethyl)phenoxy)acetate involves the introduction of a trifluoromethyl (CF₃) group onto a phenol (B47542) ring. This can be achieved through various mechanistic pathways, including radical, nucleophilic, and electrophilic routes.

Radical trifluoromethylation has emerged as a powerful tool in organic synthesis. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. One proposed mechanism involves a sequential functionalization through single-electron transfers from a photoexcited phenoxide intermediate to a trifluoromethyl source like CF₃I.

Experimental evidence from studies on related compounds, such as the trifluoromethylation of phenols, supports the intermediacy of trifluoromethyl radicals. Radical trapping experiments using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have successfully identified TEMPO-CF₃ adducts, confirming the presence of •CF₃ radicals in the reaction pathway.

A plausible radical mechanism for the trifluoromethylation of a phenoxide is depicted below:

Initiation: Generation of the trifluoromethyl radical from a suitable precursor (e.g., Togni's reagent, Umemoto's reagent, or CF₃I) through photoredox catalysis or other initiation methods.

Propagation:

Addition of the •CF₃ radical to the aromatic ring of the phenoxide, forming a resonance-stabilized radical intermediate.

Oxidation of this intermediate to a cyclohexadienyl cation.

Termination: Deprotonation of the cyclohexadienyl cation to restore aromaticity and yield the trifluoromethylated phenol.

Step Description Key Intermediates
InitiationGeneration of •CF₃ radicalTrifluoromethyl radical (•CF₃)
PropagationAddition of •CF₃ to the phenoxide ringResonance-stabilized radical
PropagationOxidation of the radical intermediateCyclohexadienyl cation
TerminationDeprotonationTrifluoromethylated phenol

This is an interactive data table based on the proposed radical mechanism.

Nucleophilic Trifluoromethylation typically involves the reaction of a nucleophilic trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF₃), with an electrophilic aromatic substrate. For the synthesis of 3-(trifluoromethyl)phenol (B45071), this would likely involve a multi-step sequence, as direct nucleophilic aromatic substitution on phenol is not feasible.

Electrophilic Trifluoromethylation , on the other hand, utilizes electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents) or sulfonium (B1226848) salts (e.g., Umemoto's reagents). In this pathway, the electron-rich phenol or phenoxide acts as the nucleophile, attacking the electrophilic "CF₃⁺" source.

The mechanism for electrophilic trifluoromethylation of phenol can be summarized as follows:

Activation of the electrophilic trifluoromethylating reagent.

Nucleophilic attack by the phenol or phenoxide on the electrophilic trifluoromethyl source.

Formation of a Wheland-type intermediate (a resonance-stabilized carbocation).

Deprotonation to restore aromaticity and yield the trifluoromethylated product.

Studies on the electrophilic trifluoromethylation of phenols have shown that the reaction can be sensitive to the electronic properties of the phenol and the reaction conditions.

Mechanistic Details of Esterification and Hydrolysis Processes

The formation and cleavage of the ester linkage in this compound are fundamental transformations. The synthesis of the parent acid, 2-(3-(trifluoromethyl)phenoxy)acetic acid, often involves a Williamson ether synthesis, which is then followed by esterification.

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where the sodium salt of 3-(trifluoromethyl)phenol acts as a nucleophile, attacking an α-haloacetate, such as methyl chloroacetate. This is a bimolecular nucleophilic substitution reaction.

Esterification of 2-(3-(trifluoromethyl)phenoxy)acetic acid with methanol (B129727) is typically acid-catalyzed, following the Fischer esterification mechanism. This reversible process involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by methanol. The reaction proceeds through a tetrahedral intermediate.

The hydrolysis of esters can proceed through two main pathways, distinguished by which bond to the ester oxygen is broken:

Acyl-Oxygen Cleavage (B_AC2 and A_AC2): This is the most common mechanism for ester hydrolysis under both basic (B_AC2) and acidic (A_AC2) conditions. It involves the cleavage of the bond between the carbonyl carbon and the oxygen atom of the alkoxy group. This pathway proceeds through a tetrahedral intermediate.

Alkyl-Oxygen Cleavage (B_AL1, B_AL2, A_AL1, A_AL2): This mechanism involves the cleavage of the bond between the oxygen atom and the alkyl group of the alkoxy moiety. This pathway is less common and is generally favored for esters with alkyl groups that can form stable carbocations (in the case of A_AL1) or are susceptible to Sₙ2 attack (in the case of B_AL2).

For this compound, hydrolysis is expected to proceed predominantly through acyl-oxygen cleavage under both acidic and basic conditions. The methyl group is not sufficiently bulky to hinder nucleophilic attack at the carbonyl carbon, and it does not form a particularly stable carbocation.

Cleavage Type Conditions Mechanism Favored for
Acyl-OxygenAcidic/BasicA_AC2 / B_AC2Most esters, including this compound
Alkyl-OxygenAcidic/BasicA_AL1, A_AL2 / B_AL1, B_AL2Esters with bulky alkyl groups or those that can form stable carbocations

This is an interactive data table comparing acyl-oxygen and alkyl-oxygen cleavage mechanisms.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base and proceeds through a tetrahedral intermediate, similar to ester hydrolysis and esterification.

In the transesterification of this compound with a different alcohol (R'OH), the key intermediate is a tetrahedral species formed by the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the ester.

Under basic conditions (catalyzed by an alkoxide), the mechanism involves:

Nucleophilic attack of the alkoxide (R'O⁻) on the ester carbonyl to form a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, with the expulsion of a methoxide (B1231860) ion (CH₃O⁻) as the leaving group.

Under acidic conditions, the mechanism is more complex, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfers, and elimination of methanol. In both cases, the tetrahedral intermediate is a crucial species that lies on the reaction coordinate between the starting materials and the products.

Kinetic Studies and Rate-Determining Steps in Transformational Chemistry

For the Williamson ether synthesis step in the preparation of the parent acid, the reaction follows second-order kinetics, characteristic of an Sₙ2 reaction. The rate is dependent on the concentrations of both the phenoxide and the alkyl halide. The rate-determining step is the single, concerted step of nucleophilic attack and leaving group departure.

In Fischer esterification , the reaction is typically reversible and the rate is influenced by the concentrations of the carboxylic acid, alcohol, and acid catalyst. The rate-determining step can vary depending on the specific reactants and conditions but is often the nucleophilic attack of the alcohol on the protonated carbonyl group or the dehydration of the tetrahedral intermediate.

For ester hydrolysis , kinetic studies of similar esters, such as methyl acetate (B1210297) and substituted methyl benzoates, have been extensively performed. The hydrolysis is often pseudo-first-order when one reactant (e.g., water) is in large excess. The presence of the electron-withdrawing trifluoromethyl group on the phenoxy ring is expected to influence the reaction rate. It would make the carbonyl carbon more electrophilic, potentially increasing the rate of nucleophilic attack in the hydrolysis reaction. However, it would also decrease the basicity of the leaving phenoxide group, which could affect the rate-determining step.

Below is a table summarizing expected kinetic behavior based on analogous systems:

Transformation Typical Kinetics Expected Rate-Determining Step
Williamson Ether SynthesisSecond-orderNucleophilic attack of phenoxide
Fischer EsterificationReversible, complexNucleophilic attack or dehydration
Acid-Catalyzed HydrolysisPseudo-first-orderAttack of water or breakdown of tetrahedral intermediate
Base-Catalyzed HydrolysisSecond-orderNucleophilic attack of hydroxide (B78521)

This is an interactive data table summarizing the expected kinetic behavior for key transformations.

Further experimental and computational studies are needed to fully elucidate the specific reaction kinetics and rate-determining steps for the transformations of this compound.

Advanced Spectroscopic Characterization Methodologies for Methyl 2 3 Trifluoromethyl Phenoxy Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within Methyl 2-(3-(trifluoromethyl)phenoxy)acetate can be elucidated.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester functionality.

The aromatic region typically displays a complex multiplet pattern arising from the protons on the trifluoromethyl-substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the trifluoromethyl group and the phenoxyacetate (B1228835) substituent. The coupling constants (J-values) between adjacent aromatic protons are instrumental in determining their relative positions (ortho, meta, para) on the benzene ring.

The methylene protons adjacent to the ester carbonyl and the phenoxy oxygen appear as a singlet, indicative of the absence of adjacent protons. The methyl protons of the ester group also present as a singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.10 - 7.50 m
O-CH₂-C=O ~4.7 s
O-CH₃ ~3.8 s

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete carbon count and identification of functional groups.

The spectrum will show signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the other aromatic carbons are influenced by the substituents on the ring. The carbonyl carbon of the ester group appears at a downfield chemical shift, characteristic of its electronic environment. The methylene and methyl carbons of the acetate moiety will have distinct signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~169
Aromatic C-O ~158
Aromatic C-CF₃ ~131 (q)
Aromatic CH 115 - 130
O-CH₂-C=O ~65
O-CH₃ ~52

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The carbon attached to the CF₃ group will appear as a quartet.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₃ group and is influenced by its position on the aromatic ring and the electronic nature of the other substituents. For a trifluoromethyl group on a benzene ring, the chemical shift is typically observed around -63 ppm relative to a standard reference.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To definitively establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to assign their specific positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the aromatic ring, as well as for the methylene and methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying the connectivity between different functional groups. For instance, it would show correlations between the methylene protons and the carbonyl carbon, as well as the aromatic carbon attached to the oxygen atom, confirming the structure of the phenoxyacetate moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed formula (C₁₀H₉F₃O₃), and a close match confirms the elemental composition.

Table 3: Compound Names Mentioned in the Article

Compound Name

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern provides a molecular fingerprint that is invaluable for elucidating the structure of the precursor ion.

For this compound, the molecular ion ([M]+•) would have an m/z of 248, corresponding to its molecular weight. The fragmentation of this compound is expected to be directed by its key functional groups: the ester, the ether linkage, and the trifluoromethyl-substituted aromatic ring.

The primary fragmentation pathways likely involve cleavages at the most labile bonds. A significant fragmentation route is the cleavage of the ether bond between the phenoxy oxygen and the adjacent methylene group (α-cleavage to the ring). This can lead to the formation of a stable 3-(trifluoromethyl)phenoxide radical and a resonance-stabilized cation at m/z 73, or conversely, the formation of the 3-(trifluoromethyl)phenoxy radical and the [CH₂COOCH₃]⁺ ion.

Another prominent fragmentation pathway involves the ester group. The loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion would result in an acylium ion at m/z 217. Alternatively, cleavage of the C-O bond can lead to the loss of a neutral methyl acetate molecule or radical, leading to other characteristic fragments. The trifluoromethyl group (-CF₃) is generally stable, but its strong electron-withdrawing nature influences the fragmentation of the aromatic ring.

Based on established fragmentation principles for esters, ethers, and aromatic compounds, the following table outlines the plausible fragmentation pathways for this compound. researchgate.netwvu.eduresearchgate.netcore.ac.uknih.gov

Table 1: Proposed MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
248 217 •OCH₃ (31) [M - •OCH₃]⁺ (Acylium ion)
248 189 •COOCH₃ (59) [M - •COOCH₃]⁺
248 161 CH₂COOCH₃ (87) [3-(Trifluoromethyl)phenol]⁺•
248 145 OCH₂COOCH₃ (103) [C₇H₄F₃]⁺ (Trifluoromethylphenyl cation)
248 87 C₇H₄F₃O• (161) [CH₂COOCH₃]⁺
217 189 CO (28) [M - •OCH₃ - CO]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, and is particularly sensitive to polar bonds. Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about both polar and non-polar bonds. Together, they offer a comprehensive characterization of the functional groups within a molecule.

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent parts: the methyl ester, the aromatic ether, and the trifluoromethyl-substituted benzene ring.

The most prominent feature in the IR spectrum is typically the strong absorption due to the carbonyl (C=O) stretch of the ester group, expected in the region of 1740-1760 cm⁻¹. chem-soc.si The C-O stretching vibrations of the ester and ether linkages will produce strong bands in the fingerprint region between 1000 and 1300 cm⁻¹. chem-soc.siresearchgate.net The trifluoromethyl group is characterized by very strong C-F stretching absorptions, typically found between 1100 and 1400 cm⁻¹. conicet.gov.ar

The aromatic ring will give rise to several bands. The C=C stretching vibrations within the benzene ring are expected to appear in the 1450-1610 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The substitution pattern on the benzene ring (1,3-disubstitution) can be identified by the C-H out-of-plane bending bands in the 690-900 cm⁻¹ range. uhcl.edu Aliphatic C-H stretching from the methylene (-CH₂-) and methyl (-CH₃) groups will result in bands in the 2850-3000 cm⁻¹ region. uhcl.edu

Table 2: Characteristic Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
C-H Stretch Aromatic (C-H) 3030 - 3100 Medium
C-H Stretch Aliphatic (-CH₂, -CH₃) 2850 - 3000 Medium
C=O Stretch Ester 1740 - 1760 Strong
C=C Stretch Aromatic Ring 1450 - 1610 Medium to Strong
C-F Stretch Trifluoromethyl (-CF₃) 1100 - 1400 Very Strong
C-O Stretch Ester & Ether 1000 - 1300 Strong

X-ray Crystallography for Solid-State Structure Determination (for crystalline forms or derivatives)

While the crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into its likely solid-state structure. An example is the derivative Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate, which shares the methyl oxyacetate moiety and features trifluoromethyl groups on an aromatic system. nih.gov

In the reported structure of this derivative, the molecule exhibits specific conformational preferences and participates in various intermolecular interactions that stabilize the crystal lattice. nih.gov The bond lengths and angles within the shared methyl oxyacetate fragment are within normal ranges. The crystal packing is often stabilized by a network of weak intermolecular hydrogen bonds, such as C—H···O and C—H···F interactions. nih.gov The presence of the trifluoromethyl group, with its electronegative fluorine atoms, makes C—H···F hydrogen bonds a significant factor in the crystal engineering of such compounds. nih.govmdpi.com

The study of such derivatives suggests that in the solid state, this compound would likely adopt a conformation where the plane of the acetate group is twisted relative to the plane of the phenoxy ring to minimize steric hindrance. The crystal packing would be influenced by dipole-dipole interactions and weak C—H···O hydrogen bonds involving the ester carbonyl and ether oxygen atoms.

Table 3: Representative Crystallographic Data for a Derivative, Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate nih.gov

Parameter Value
Chemical Formula C₁₄H₉F₆NO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.542 (3)
b (Å) 7.9560 (16)
c (Å) 12.871 (3)
β (°) 98.78 (3)
Volume (ų) 1469.1 (5)
Z (molecules/unit cell) 4

This structural information is crucial for understanding the physical properties of the compound and how it interacts with other molecules in a biological or material science context.

Computational Chemistry and Theoretical Studies of Methyl 2 3 Trifluoromethyl Phenoxy Acetate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the motion and interactions of atoms and molecules over time. mdpi.commdpi.com MD simulations model the molecule using a classical mechanical force field, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in a solvent. researchgate.netnih.gov

For Methyl 2-(3-(trifluoromethyl)phenoxy)acetate, an MD simulation would reveal the flexibility of the molecule, particularly the rotation around the ether linkage (Aryl-O-CH2) and the ester group (CH2-COO-CH3). researchgate.net By simulating the molecule in a solvent like water or an organic solvent, one can observe how the molecule interacts with its environment. acs.org This includes the formation of transient hydrogen bonds, van der Waals interactions, and the orientation of the polar ester and electronegative trifluoromethyl groups relative to solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological setting. nih.gov

Prediction of Reactivity and Selectivity through Frontier Molecular Orbital Theory (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most capable of accepting electrons (electrophilic). researchgate.netlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative FMO Properties for this compound (Illustrative Values)
ParameterEnergy (eV)Implication
EHOMO-6.8Electron-donating ability
ELUMO-1.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3Kinetic stability and chemical reactivity

Spectroscopic Parameter Prediction and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental results for validation. researchgate.net As mentioned in section 6.1.1, DFT calculations can predict vibrational frequencies that correlate with FT-IR and Raman spectra. researchgate.net

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT, can accurately predict NMR chemical shifts (¹H and ¹³C). researchgate.net Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which helps in interpreting UV-Visible absorption spectra. nih.govbiointerfaceresearch.com

By calculating these spectroscopic parameters for this compound and comparing them to experimentally measured spectra, researchers can validate the accuracy of the computational model (i.e., the chosen functional and basis set). A strong correlation between predicted and experimental data provides confidence that the calculated geometric and electronic properties are reliable. researchgate.net

Development of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. mdpi.comijsmr.inmdpi.com The essence of QSPR is the assumption that a molecule's properties are determined by its structure. mdpi.com

To develop a QSPR model for a class of compounds including this compound, one would first build a dataset of related molecules. For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors can encode steric properties (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and lipophilic properties (e.g., logP). mdpi.com

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to an experimentally measured property (e.g., boiling point, solubility, chromatographic retention time). researchgate.net A robust QSPR model can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics and reducing the need for extensive experimental work. mdpi.comnih.gov Studies on phenoxyacetic acid derivatives have successfully used QSPR to model and predict important biological and physical properties. mdpi.com

Methyl 2 3 Trifluoromethyl Phenoxy Acetate As a Precursor in Advanced Chemical Synthesis

Utilization in the Synthesis of Trifluoromethyl-Containing Intermediates

The primary utility of Methyl 2-(3-(trifluoromethyl)phenoxy)acetate in synthetic chemistry is as a stable, protected precursor to its corresponding carboxylic acid, 2-(3-(trifluoromethyl)phenoxy)acetic acid. This transformation is typically achieved through a straightforward hydrolysis reaction, which unmasks the carboxylic acid functional group, making it available for a wide range of subsequent chemical modifications.

The resulting 2-(3-(trifluoromethyl)phenoxy)acetic acid is a versatile intermediate. The carboxylic acid moiety can be readily converted into various activated forms to facilitate further reactions. For instance, it can be transformed into an acyl chloride, which is highly reactive towards nucleophiles, or converted into an activated ester. These activated intermediates are crucial for constructing larger molecules.

One of the most common applications of this intermediate is in the synthesis of amides. Through amide coupling reactions, 2-(3-(trifluoromethyl)phenoxy)acetic acid can be joined with a diverse array of primary and secondary amines to produce a wide range of trifluoromethyl-containing amide intermediates. These reactions are fundamental in medicinal chemistry for building peptide-like structures and other complex organic molecules.

Table 1: Synthesis of Amide Intermediates from 2-(3-(trifluoromethyl)phenoxy)acetic acid
Amine ReactantResulting Amide IntermediatePotential Application Area
AnilineN-phenyl-2-(3-(trifluoromethyl)phenoxy)acetamideAgrochemical and pharmaceutical synthesis
BenzylamineN-benzyl-2-(3-(trifluoromethyl)phenoxy)acetamideScaffold for bioactive compounds
Piperidine1-(2-(3-(trifluoromethyl)phenoxy)acetyl)piperidineCNS-targeting drug discovery
Glycine methyl esterMethyl 2-(2-(3-(trifluoromethyl)phenoxy)acetamido)acetatePeptidomimetic synthesis

Incorporation into Complex Molecular Architectures via Coupling Reactions

The 2-(3-(trifluoromethyl)phenoxy)acetate scaffold is a valuable building block for constructing larger, more intricate molecular architectures. This is often achieved through modern cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. While the parent compound itself is not typically used directly in these reactions, derivatives featuring a handle for coupling, such as a halide, are employed.

Palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Stille reactions are powerful tools for this purpose. For example, a brominated version of the 2-(3-(trifluoromethyl)phenoxy)acetate scaffold could be coupled with various boronic acids (Suzuki coupling) or organotin compounds (Stille coupling) to introduce new aryl or alkyl groups, thereby expanding the molecular complexity.

Another advanced strategy for elaborating the core structure is through C-H bond activation. This modern synthetic technique allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds on the aromatic ring. By employing catalysts, typically based on palladium or rhodium, new functional groups can be installed, providing a direct route to complex derivatives without the need for pre-functionalized starting materials. This approach is highly efficient and allows for the late-stage modification of molecules, which is particularly valuable in drug discovery programs.

Table 2: Potential Coupling Reactions for Architectural Elaboration
Coupling Reaction TypeRequired Scaffold ModificationPotential Coupling PartnerResulting Structural Feature
Suzuki CouplingHalogenation (e.g., -Br, -I)Arylboronic acidBi-aryl linkage
Heck CouplingHalogenation (e.g., -Br, -I)AlkeneStyrenyl or alkenyl linkage
Sonogashira CouplingHalogenation (e.g., -Br, -I)Terminal alkyneAlkynyl linkage
C-H Activation/ArylationNone (direct functionalization)Aryl halideBi-aryl linkage

Role in the Development of Novel Synthetic Routes to Related Compounds

The structural motif of 2-(3-(trifluoromethyl)phenoxy)acetic acid is present in or analogous to various biologically active compounds, making it a key starting point for the development of novel synthetic routes to new therapeutic agents. Phenoxyacetic acid derivatives, in general, are found in numerous classes of drugs, including anti-inflammatory, antibacterial, and anticonvulsant agents.

A notable example of a structurally related drug is Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID). Fenoprofen is 2-(3-phenoxyphenyl)propanoic acid, which shares the 3-phenoxy core but lacks the trifluoromethyl group and has an additional methyl group on the propanoic acid side chain. The synthesis of trifluoromethyl-containing analogues of Fenoprofen and other "profen" drugs could be developed starting from 2-(3-(trifluoromethyl)phenoxy)acetic acid to explore how the -CF3 group modulates biological activity.

Furthermore, research into phenoxyacetic acid derivatives has led to the discovery of compounds with a range of pharmacological activities. For instance, various derivatives have been synthesized and screened for their potential as selective COX-2 inhibitors, which are a class of anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. The 2-(3-(trifluoromethyl)phenoxy)acetic acid scaffold provides a robust template for creating new generations of these targeted therapies.

Strategic Use in Building Block Libraries for Combinatorial Chemistry Research

In modern drug discovery, combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds for high-throughput screening. This compound, and more directly its hydrolyzed form, 2-(3-(trifluoromethyl)phenoxy)acetic acid, is an ideal building block for this purpose.

The value of this building block lies in the combination of its key structural features:

A reactive handle: The carboxylic acid group provides a reliable point of attachment for coupling with a wide variety of other building blocks, such as amines, alcohols, and hydrazides.

A desirable pharmacophore: The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.

A rigid scaffold: The phenoxyacetic acid core provides a well-defined and relatively rigid structure, which helps in designing molecules with specific three-dimensional shapes to fit into the binding sites of proteins.

By systematically reacting 2-(3-(trifluoromethyl)phenoxy)acetic acid with a library of diverse chemical partners, researchers can quickly generate a large library of novel compounds. This library can then be screened against biological targets to identify "hit" compounds that can serve as the starting point for the development of new drugs.

Table 3: Profile of 2-(3-(trifluoromethyl)phenoxy)acetic acid as a Combinatorial Building Block
PropertyDescriptionAdvantage in Combinatorial Chemistry
Functional HandleCarboxylic Acid (-COOH)Enables robust and versatile coupling chemistry (e.g., amide, ester formation).
Key SubstituentTrifluoromethyl (-CF3)Introduces favorable pharmacokinetic properties (metabolic stability, lipophilicity).
Core StructurePhenoxyacetic AcidProvides a rigid scaffold for predictable molecular design.
Library GenerationReaction with amine libraryCreates a diverse library of N-substituted 2-(3-(trifluoromethyl)phenoxy)acetamides.

Structure Activity Relationship Sar Methodologies for Trifluoromethylphenoxyacetate Derivatives

Design Principles for Investigating Structural Modifications

The design of new trifluoromethylphenoxyacetate derivatives is guided by established principles of chemical biology and an understanding of their biological target. As many phenoxyacetates function as auxin mimics, their design often revolves around optimizing interactions with auxin receptors, such as the Transport Inhibor Response 1 (TIR1) F-box protein. Key structural components—the trifluoromethylphenyl ring, the ether linkage, and the acetate (B1210297) side chain—are systematically modified to enhance binding affinity, selectivity, and pharmacokinetic properties.

The substitution pattern on the aromatic ring is a critical determinant of the biological activity of phenoxyacetate (B1228835) derivatives. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's properties. It is strongly electron-withdrawing and highly lipophilic, which can significantly influence receptor binding and membrane permeability.

The position of the -CF₃ group (ortho, meta, or para) on the phenoxy ring dramatically affects the molecule's electronic distribution and three-dimensional shape, thereby altering its interaction with the target receptor. SAR studies on related phenoxyacetic acid herbicides have shown that the type, number, and position of substituents are paramount for activity. For instance, in the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), the chlorine atoms at positions 2 and 4 are crucial for its herbicidal efficacy.

For trifluoromethyl derivatives, the meta position is often found to be favorable for activity in various bioactive molecules. This is exemplified in the design of certain 1,2,4-triazole (B32235) herbicides containing a 3-(trifluoromethyl)phenoxy moiety, which have demonstrated significant herbicidal activity. researchgate.net The electronic effect of the meta-CF₃ group can influence the acidity of the carboxylic acid (or its ester/amide surrogate) and the electrostatic potential of the molecule, which are key for receptor recognition. The table below illustrates how positional isomerism of a substituent can impact herbicidal activity in a representative series of phenoxyacetic acids, highlighting the importance of substitution patterns.

CompoundSubstituent Position on Phenyl RingRelative Herbicidal Activity (%)
Phenoxyacetic acidUnsubstituted5
2-Chlorophenoxyacetic acidortho-Cl40
3-Chlorophenoxyacetic acidmeta-Cl65
4-Chlorophenoxyacetic acidpara-Cl80
2,4-Dichlorophenoxyacetic acid2,4-di-Cl100

Note: Data are representative and adapted from general SAR principles for phenoxyacetic acid herbicides to illustrate the effect of substituent position.

The acetate side chain is another key element for modification in SAR studies. For auxin-mimic herbicides, a carboxylic acid group is typically required to interact with key amino acid residues in the receptor's binding pocket. Methyl 2-(3-(trifluoromethyl)phenoxy)acetate is an ester, which often acts as a pro-herbicide. In the plant, the methyl ester is hydrolyzed by esterases to release the active carboxylic acid form.

Varying the ester group (e.g., from methyl to ethyl or larger alkyl groups) can modulate the compound's lipophilicity, which affects its rate of absorption through the plant cuticle and its subsequent hydrolysis rate. mdpi.com Conversion of the ester to an amide can also have a profound impact on biological activity. Amides are generally more stable to hydrolysis than esters and have different hydrogen bonding capabilities, which can lead to altered receptor interactions and pharmacokinetic profiles. researchgate.netnih.gov The ether oxygen linking the phenyl ring and the acetate side chain is also critical. Its flexibility allows the side chain to adopt the correct orientation for binding within the receptor pocket.

Parent ScaffoldSide Chain Moiety (R)General Effect on Properties
(3-CF₃-Phenoxy)acetic acid-COOH (Acid)Active form; interacts directly with receptor.
(3-CF₃-Phenoxy)acetate-COOCH₃ (Methyl Ester)Prodrug form; enhanced lipophilicity and uptake.
(3-CF₃-Phenoxy)acetamide-CONH₂ (Amide)Increased stability; altered H-bonding and activity.
(3-CF₃-Phenoxy)acetanilide-CONHPh (Anilide)Significant change in steric bulk and lipophilicity.

Note: This table illustrates the general principles of modifying the acetate side chain based on SAR studies of related compounds.

Computational Approaches to SAR Studies

Computational chemistry provides powerful tools to rationalize SAR findings and guide the design of new derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are indispensable for modern drug and herbicide discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, allowing for the modeling of ligand-receptor interactions at an atomic level. For trifluoromethylphenoxyacetate derivatives that act as auxin mimics, the target receptor is typically the TIR1 protein.

Docking studies simulate how these molecules fit into the auxin-binding pocket of TIR1. The carboxylic acid of the active form is predicted to form crucial hydrogen bonds with specific amino acid residues at the base of the pocket. The trifluoromethylphenyl ring settles into a hydrophobic region of the pocket, where its size, shape, and electronic properties influence the binding affinity. A novel "tomographic docking" method has been developed to better understand how ligands navigate the deep binding pocket of TIR1, suggesting that selectivity is related to constraints encountered during entry. nih.govresearchgate.net These simulations can explain why certain positional isomers are more active than others and can be used to design new derivatives with improved binding complementarity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." For phenoxyacetate derivatives, 2D and 3D-QSAR models have been developed to predict herbicidal activity. nih.gov

Descriptors used in these models can include electronic properties (e.g., Hammett constants), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecules are calculated and correlated with activity. A successful QSAR model can not only predict the activity of untested molecules but also provide insights into the key structural features driving activity. For example, a QSAR model for N-phenyl pyrrolidin-2-ones as PPO-inhibiting herbicides yielded a predictive model that reasonably explained substituent effects on activity. nih.gov

Statistical Parameters for a Representative 3D-QSAR (CoMFA) Model for PPO Inhibitors
ParameterValueDescription
0.518Cross-validated correlation coefficient (a measure of internal model predictivity).
0.980Non-cross-validated correlation coefficient (a measure of the model's fit to the training data).
Number of Components5The number of principal components used in the partial least squares (PLS) analysis.

Source: Adapted from a CoMFA model for N-phenyl pyrrolidin-2-ones as PPO inhibitors. nih.gov

Rational Design Strategies for Optimizing Derivative Properties

Rational design combines the insights from SAR studies and computational modeling to create new molecules with enhanced properties. For trifluoromethylphenoxyacetate derivatives, the primary goal is often to optimize herbicidal activity while maintaining crop selectivity.

The design strategy is frequently based on the "auxin mimic" concept. nih.gov The core scaffold (phenoxyacetic acid) is maintained, while substituents are chosen to maximize affinity for the TIR1 receptor complex. Key strategies include:

Bioisosteric Replacement: Replacing atoms or groups with others that have similar physicochemical properties. For example, replacing a chlorine atom with a trifluoromethyl group can maintain or enhance activity while altering metabolic stability.

Scaffold Hopping: Keeping the key pharmacophoric features (the acidic group and the aromatic ring) in the correct spatial orientation but using a different core structure to connect them.

Pro-herbicide/Prodrug Approach: Modifying the active molecule (the carboxylic acid) into an ester, like this compound, to improve uptake and translocation within the plant. nih.gov The active form is then released at the target site through metabolic processes.

By integrating these strategies, chemists can rationally design novel derivatives with a higher probability of success, moving beyond simple trial-and-error synthesis toward a more directed approach to discovering effective and selective herbicides.

Environmental Chemical Transformations and Fate of Methyl 2 3 Trifluoromethyl Phenoxy Acetate

Hydrolysis and Degradation Pathways in Aqueous Environments

In aquatic systems, the persistence of Methyl 2-(3-(trifluoromethyl)phenoxy)acetate is influenced by abiotic degradation processes, primarily hydrolysis and photolysis.

pH-Dependent Hydrolysis Kinetics

The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding carboxylic acid, 2-(3-(trifluoromethyl)phenoxy)acetic acid, and methanol (B129727). The rate of this reaction is highly dependent on the pH of the aqueous environment.

Ester hydrolysis is subject to catalysis under both acidic and alkaline conditions. However, for many esters in environmentally relevant pH ranges (typically 5 to 9), base-catalyzed hydrolysis is the dominant pathway. The rate of hydrolysis generally increases significantly as the pH becomes more alkaline (basic). stanford.eduresearchgate.net Conversely, under neutral and slightly acidic conditions, the hydrolysis rate is typically much slower. For many phenoxy herbicides, hydrolysis is not considered a major degradation pathway at neutral pH. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring may influence the electronic properties of the molecule and thus affect the precise hydrolysis rates compared to non-fluorinated analogues.

Table 1: Illustrative pH-Dependent Hydrolysis of a Generic Phenoxyacetate (B1228835) Ester (Note: This data is hypothetical and for illustrative purposes, based on general principles of ester hydrolysis.)

pH Condition Typical Hydrolysis Rate Estimated Half-Life
4 Acidic Very Slow > 1 year
7 Neutral Slow Months to > 1 year
9 Alkaline Moderate to Fast Days to Weeks

Photolytic and Oxidative Degradation Processes

Photolytic degradation, or photolysis, is another significant abiotic pathway for the transformation of organic compounds in sunlit surface waters. Aromatic compounds like this compound can absorb ultraviolet (UV) radiation from sunlight, which can provide the energy needed to break chemical bonds. Potential photolytic reactions could include the cleavage of the ether bond between the phenyl ring and the acetic acid moiety or transformations of the aromatic ring itself. The efficiency of photolysis is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical transformation. nih.gov

In addition to direct photolysis, indirect photodegradation can occur through reactions with photochemically generated reactive species in the water, most notably the hydroxyl radical (•OH). copernicus.org The hydroxyl radical is a powerful, non-selective oxidant that can react rapidly with a wide range of organic molecules. mdpi.com The reaction of •OH with this compound would likely involve addition to the aromatic ring or hydrogen abstraction from the acetate (B1210297) group, initiating a cascade of oxidative degradation reactions that can lead to the formation of smaller, more polar intermediates and eventual mineralization.

Biotransformation Mechanisms in Environmental Systems

The primary route for the degradation of many organic pesticides in the environment is biotransformation by microorganisms. acs.org The structure of this compound suggests it is susceptible to microbial attack.

Microbial Degradation Pathways and Metabolite Identification

Microorganisms in soil and water, such as bacteria and fungi, can utilize organic compounds as a source of carbon and energy. The degradation of phenoxyacetate herbicides is well-documented and typically begins with the cleavage of the ether linkage. For this compound, this would yield two primary metabolites:

3-(trifluoromethyl)phenol (B45071)

Glyoxylic acid or a related two-carbon fragment

Following the initial cleavage, these metabolites undergo further degradation. 3-(Trifluoromethyl)phenol would likely be hydroxylated by microbial oxygenases, leading to ring opening and subsequent metabolism through central metabolic pathways. The persistence of fluorinated pesticides is often linked to the stability of the carbon-fluorine bond. acs.org

Table 2: Potential Metabolites from the Microbial Degradation of this compound

Metabolite Formation Pathway
2-(3-(trifluoromethyl)phenoxy)acetic acid Ester hydrolysis
3-(Trifluoromethyl)phenol Ether bond cleavage
Catechol derivatives Ring hydroxylation
Fluoride (B91410) ions Defluorination
Carbon Dioxide and Water Complete mineralization

Enzymatic Transformations and Defluorination Processes

Specific enzymes within microorganisms catalyze the degradation processes. The initial hydrolysis of the ester bond is carried out by non-specific esterase enzymes. The subsequent, and more challenging, steps are catalyzed by other enzymes like oxygenases and dehalogenases.

A critical step for the complete mineralization of this compound is the cleavage of the highly stable carbon-fluorine (C-F) bonds of the trifluoromethyl group. Enzymatic defluorination is a known but often slow process. researchgate.net Several classes of enzymes are capable of catalyzing this reaction:

Oxygenases (e.g., Cytochrome P450 monooxygenases): These enzymes can hydroxylate the trifluoromethyl group or the adjacent aromatic ring, which can destabilize the C-F bonds and lead to the sequential release of fluoride ions. citedrive.com This oxidative attack can convert the -CF3 group into a carboxylic acid group (-COOH).

Dehalogenases: Some bacteria possess specific dehalogenase enzymes that can directly cleave C-F bonds, although this is more commonly observed for aliphatic fluorinated compounds. nih.gov

Sorption and Mobility Studies in Environmental Matrices

The transport and distribution of this compound in the environment are governed by its sorption to soil and sediment particles. Sorption influences the compound's concentration in the aqueous phase, thereby affecting its availability for degradation, plant uptake, and potential for leaching into groundwater.

The primary factors influencing the sorption of non-ionic organic compounds are the organic carbon content of the soil and the compound's hydrophobicity. The sorption affinity is commonly quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgladwp.com A high Koc value indicates strong sorption to organic matter and consequently low mobility, whereas a low Koc value suggests weak sorption and higher mobility. nih.gov

For this compound, sorption is expected to be positively correlated with the soil's organic matter content. researchgate.net Clay content can also contribute to sorption, although to a lesser extent for neutral molecules. The compound's mobility, or its potential to leach through the soil profile, is inversely related to its sorption. chemijournal.com In soils with low organic matter and coarse texture (e.g., sandy soils), the compound would be expected to be more mobile, increasing the potential for it to reach groundwater. Conversely, in soils rich in organic matter (e.g., loam or clay soils), it would be more strongly retained in the upper soil layers.

Table 3: Relationship Between Soil Sorption Coefficient (Koc) and Environmental Mobility

Koc Value Range (mL/g) Sorption Potential Mobility Potential Leaching Risk
< 50 Very Low Very High High
50 - 150 Low High Moderate to High
150 - 500 Moderate Moderate Moderate
500 - 2000 High Low Low
> 2000 Very High Very Low / Immobile Very Low

Analytical Method Development for Environmental Monitoring of Transformation Products

The effective environmental monitoring of "this compound" and its transformation products necessitates the development of sensitive and selective analytical methodologies. While specific validated methods for this particular compound are not extensively documented in publicly available literature, established analytical approaches for structurally similar compounds, such as phenoxyacetic acid herbicides and other trifluoromethyl-containing pesticides, provide a robust framework for developing and validating suitable methods. The primary analytical techniques for such compounds are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

Sample Preparation and Extraction

The initial and critical step in the analysis of environmental samples is the efficient extraction of the target analytes from complex matrices like soil, water, and sediment. The choice of extraction technique depends on the physicochemical properties of the analytes and the nature of the sample matrix.

For water samples, solid-phase extraction (SPE) is a widely used and effective technique for the pre-concentration and cleanup of phenoxyacetic acid herbicides and their metabolites. Various sorbent materials can be employed, with polymeric sorbents and graphitized carbon black often providing good recoveries for a range of polar and non-polar compounds.

For soil and sediment samples, more rigorous extraction methods are typically required. Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) using organic solvents like acetonitrile (B52724) or methanol, often modified with acids or bases to improve the extraction efficiency of acidic transformation products, are common approaches. Following extraction, a cleanup step, which may involve solid-phase extraction or dispersive solid-phase extraction (dSPE), is often necessary to remove interfering co-extractives.

A summary of potential extraction methods for different environmental matrices is presented in Table 9.4.1.

Table 9.4.1: Potential Extraction and Cleanup Methods for Environmental Samples

Environmental Matrix Extraction Technique Cleanup Method Typical Solvents
Water Solid-Phase Extraction (SPE) Not always required Methanol, Acetonitrile
Soil Pressurized Liquid Extraction (PLE) Dispersive SPE (dSPE) Acetonitrile, Methanol

Chromatographic Separation and Detection

Following extraction and cleanup, the analytes are separated and quantified using chromatographic techniques. Both gas chromatography and liquid chromatography are viable options, with the choice often depending on the volatility and thermal stability of the target compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of "this compound" and its less polar transformation products, GC-MS is a suitable technique. Derivatization is often required for the more polar acidic transformation products to increase their volatility. Common derivatizing agents for acidic herbicides include diazomethane (B1218177) or silylating agents. The use of a mass spectrometer detector provides high selectivity and allows for the confirmation of analyte identity based on mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the analysis of a wide range of pesticide transformation products, including polar and thermally labile compounds, without the need for derivatization. Reversed-phase chromatography is commonly employed for the separation of phenoxyacetic acids. Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode offers excellent sensitivity and selectivity, minimizing matrix interferences.

Representative chromatographic conditions for the analysis of analogous compounds are detailed in Table 9.4.2.

Table 9.4.2: Representative Chromatographic and Mass Spectrometric Conditions

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) C18 (100 mm x 2.1 mm, 1.8 µm)
Oven Program 70°C (2 min), 25°C/min to 180°C, 10°C/min to 300°C (5 min) Gradient elution with water and acetonitrile (both with 0.1% formic acid)
Injection Mode Splitless Autosampler
Ionization Mode Electron Ionization (EI) Electrospray Ionization (ESI), negative mode
Detector Quadrupole Mass Spectrometer Triple Quadrupole Mass Spectrometer

| Acquisition Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Method Validation and Performance

The development of any analytical method requires rigorous validation to ensure its reliability and fitness for purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (reproducibility). For environmental monitoring, achieving low detection limits is crucial for assessing potential risks.

Based on data from the analysis of similar phenoxyacetic acid herbicides, the expected performance characteristics of a validated method for "this compound" and its transformation products are summarized in Table 9.4.3. It is important to note that these values are indicative and would need to be experimentally determined for the specific analytes and matrices of interest.

Table 9.4.3: Expected Method Performance Characteristics

Parameter Water (LC-MS/MS) Soil (GC-MS)
Limit of Detection (LOD) 0.1 - 1.0 ng/L 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L 0.5 - 5.0 µg/kg
Linearity (r²) > 0.99 > 0.99
Recovery (%) 80 - 110% 75 - 115%

| Precision (RSD %) | < 15% | < 20% |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-(3-(trifluoromethyl)phenoxy)acetate, and how can reaction completion be monitored?

  • Methodological Answer : The synthesis typically involves esterification of 3-(trifluoromethyl)phenoxyacetic acid with methanol under acidic catalysis. Key parameters include:

  • Temperature : Reflux conditions (e.g., 60–80°C) to drive esterification .
  • Catalyst : Sulfuric acid or p-toluenesulfonic acid for protonation of the carbonyl group.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC to track the disappearance of starting material .
    • Data Table :
ParameterTypical Range
Reaction Time6–12 hours
SolventMethanol or dichloromethane
Yield70–85% (after purification)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm ester formation (e.g., methyl ester peak at ~3.7 ppm for 1^1H) and aromatic/trifluoromethyl group positions .
  • IR : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and CF3_3 (~1150–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 249.06 for C10_{10}H9_9F3_3O3_3) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste and use certified disposal services for trifluoromethyl-containing compounds .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing CF3_3 group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines in amidation). Kinetic studies using 19^{19}F NMR or computational DFT calculations can quantify these effects .
  • Example : Compare reaction rates with/without CF3_3 using Hammett substituent constants (σm_m for meta-CF3_3 ≈ 0.43) .

Q. What strategies mitigate competing side reactions during functionalization of the aromatic ring?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control regioselectivity in electrophilic substitution .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., ester groups) before introducing new substituents .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer :

  • Derivatization : Hydrolysis to 3-(trifluoromethyl)phenoxyacetic acid followed by conjugation with pharmacophores (e.g., sulfonamides) .
  • Biological Screening : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase-2) or cellular models for anti-inflammatory activity .
    • Data Table :
DerivativeTarget ActivityAssay Type
Amide analogCOX-2 inhibitionIn vitro enzymatic assay
Hydroxamic acidHDAC inhibitionFluorescence-based screening

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to protein active sites (e.g., kinase domains) .
  • QSAR Studies : Correlate substituent effects (e.g., CF3_3 position) with logP or IC50_{50} values to optimize pharmacokinetics .

Contradictions and Gaps in Current Research

  • Synthetic Yield Variability : and report conflicting reflux durations; systematic optimization (DoE) is recommended to resolve this.
  • Toxicity Data : While lists LC50_{50} for related pyridine derivatives, no direct ecotoxicological data exists for this compound. Acute toxicity assays (e.g., zebrafish embryos) are needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.